Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-acetamido-3-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-9(16)14-12(7-13)5-6-15(8-12)10(17)18-11(2,3)4/h5-6,8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLNDWHUHHMDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(C1)C(=O)OC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three key components:
- Pyrrolidine backbone : Serves as the core heterocyclic structure.
- Tert-butyl carboxylate group : Introduced via Boc protection to mask the pyrrolidine nitrogen.
- 3-Cyano-3-acetamido substituents : Requires simultaneous or sequential installation at the 3-position.
Retrosynthetic pathways suggest two primary strategies:
- Functionalization of preformed pyrrolidine derivatives (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate).
- Cyclization of linear precursors bearing pre-installed functional groups.
Synthetic Routes
Boc Protection Followed by Sequential Functionalization
This approach begins with a pyrrolidine scaffold, introducing substituents stepwise:
Step 1: Boc Protection of Pyrrolidine
Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl pyrrolidine-1-carboxylate.
Step 2: Oxidation to 3-Oxopyrrolidine
The 3-position is oxidized using RuO₂ or TEMPO/oxone to form tert-butyl 3-oxopyrrolidine-1-carboxylate.
Continuous Flow Cyanation
Adapting methodologies from tert-butyl ester synthesis, a continuous flow system enhances efficiency:
- Alkylation : tert-Butyl acetate reacts with sodium diisopropylamide (NaDA) in a microreactor at −5°C.
- Cyanation : 4-Cyano-3-hydroxyethyl butyrate is introduced, enabling rapid cyano transfer at 6.9°C.
- Workup : In-line acidification (HBr) and extraction yield the crude product, purified via column chromatography.
Advantages :
Cyclization of Linear Precursors
A convergent route constructs the pyrrolidine ring from a γ-aminonitrile precursor:
- Michael Addition : Acrylonitrile reacts with N-acetyl glycine tert-butyl ester to form a nitrile-containing intermediate.
- Cyclization : Intramolecular aldol condensation under acidic conditions forms the pyrrolidine ring.
Optimization :
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Temperature Range (°C) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sequential Functionalization | Boc protection → Oxidation → Cyanation → Acetylation | 65 | −5 to 25 | High purity; Scalable | Multi-step; Moderate yield |
| Continuous Flow | Alkylation → Cyanation → Acidification | 94.7 | −5 to 6.9 | Rapid; High yield | Specialized equipment required |
| Cyclization | Michael Addition → Aldol Cyclization | 78 | 25–80 | Convergent synthesis; Fewer steps | Requires acidic conditions |
Experimental Optimization
Solvent Effects
Catalytic Systems
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano and acetamido groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structural features .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The cyano and acetamido groups play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate and structurally related pyrrolidine derivatives:
Key Differences and Analysis:
Substituent Effects on Reactivity and Solubility: The target compound’s cyano group enhances electrophilicity, making it reactive in nucleophilic additions or cyclizations. In contrast, the hydroxymethyl substituent in ’s compound increases hydrophilicity but reduces stability in oxidizing conditions . Fluoropyridin-yl groups in ’s derivatives improve metabolic stability and binding affinity in drug candidates but reduce solubility due to increased lipophilicity .
Stability Profiles :
- The tert-butyl ester in the target compound is prone to cleavage under acidic conditions, whereas the silyloxy methyl group in ’s compound requires protection from moisture to prevent hydrolysis .
Toxicological and Handling Considerations: While the target compound lacks comprehensive hazard data, tert-butyl-containing analogs (e.g., tert-butyl alcohol) exhibit acute toxicity (e.g., respiratory irritation, CNS depression) and require precautions against strong acids or oxidizers .
Applications in Drug Discovery: The target compound’s cyano and acetamido groups are advantageous for forming hydrogen bonds in enzyme-binding pockets, making it suitable for protease inhibitor development. Methoxyphenyl-substituted analogs () are often used in CNS drug candidates due to their ability to cross the blood-brain barrier .
Research Findings:
- Stability assays show that the target compound degrades by 30% under pH 2 conditions (simulating gastric fluid) within 24 hours, whereas the tert-butyl (3S,4R)-hydroxymethyl analog remains stable .
Biological Activity
Tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate (TBCA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H19N3O3
- Molecular Weight : 253.3 g/mol
- CAS Number : 1803582-78-6
TBCA is characterized by its tert-butyl group, cyano group, and acetamido moiety, contributing to its reactivity and biological interactions.
The biological activity of TBCA is primarily attributed to its interaction with various enzymes and receptors. The cyano and acetamido groups enhance its binding affinity to active sites on target proteins, potentially leading to modulation of enzymatic activity or inhibition of receptor functions. This mechanism is critical for understanding its role in biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : TBCA has been shown to inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders.
- Protein-Ligand Interactions : The compound's structure facilitates binding to proteins, influencing their conformation and activity.
Biological Activity and Applications
TBCA has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that TBCA exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Cytotoxicity : Research indicates that TBCA may have cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : The compound has been evaluated for neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have highlighted the biological activities of TBCA:
- Study on Antimicrobial Properties :
- A study conducted by demonstrated that TBCA showed significant inhibition against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
- Cytotoxicity Assay :
- In vitro assays on human cancer cell lines revealed that TBCA induced apoptosis at concentrations above 50 µM, with IC50 values indicating moderate potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 45 |
| MCF-7 (breast) | 55 |
- Neuroprotection Study :
- A research article reported that TBCA reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting a protective effect against neurodegeneration.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-cyano-3-acetamidopyrrolidine-1-carboxylate?
The compound is typically synthesized via multi-step reactions involving pyrrolidine ring functionalization. A plausible route includes:
- Step 1 : Introduction of the cyano group via nucleophilic substitution under basic conditions (e.g., KCN or NaCN in DMF).
- Step 2 : Acetamide formation through acetylation of the amine intermediate using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine).
- Step 3 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane . Key reagents and conditions are summarized below:
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic Substitution | KCN, DMF, 50–60°C, 12h |
| 2 | Acetylation | Ac₂O, Et₃N, CH₂Cl₂, 0°C to RT |
| 3 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0–20°C |
Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the Boc group (δ ~1.4 ppm for tert-butyl), cyano (δ ~120 ppm in ¹³C), and acetamide (δ ~2.0 ppm for CH₃ in ¹H).
- FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ or [M+Na]⁺ . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural analysis?
Discrepancies often arise from conformational flexibility, diastereomerism, or impurities. Methodological approaches include:
- Variable Temperature (VT) NMR : To assess dynamic effects (e.g., ring puckering in pyrrolidine).
- 2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton-carbon correlations, especially in crowded regions.
- X-ray Crystallography : Resolve ambiguities by determining the absolute configuration. Use SHELXL (via SHELX suite) for refinement, leveraging high-resolution data (R-factor < 0.05) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Flow Chemistry : Continuous flow systems minimize exposure of intermediates to air/moisture. For example, Omura-Sharma-Swern oxidation protocols can be adapted for Boc deprotection .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, stoichiometry, solvent). Statistical tools like ANOVA identify critical factors affecting yield .
- Inert Conditions : Schlenk techniques or gloveboxes prevent degradation of moisture-sensitive intermediates (e.g., cyano groups) .
Q. How can computational methods predict viable synthetic routes or reaction mechanisms?
- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose pathways based on known reactions. For example, deprotection of the Boc group via acidic conditions (TFA/CH₂Cl₂) can be modeled .
- Mechanistic Studies : Density Functional Theory (DFT) calculates transition states and activation energies. For instance, study the nucleophilic attack in cyano group formation using B3LYP/6-31G(d) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) .
Q. What challenges arise in crystallizing tert-butyl-protected pyrrolidine derivatives, and how are they addressed?
- Crystallization Issues : Bulky tert-butyl groups hinder packing, leading to oily residues or poor crystal quality.
- Solutions :
- Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
- Seeding with isomorphic compounds (e.g., tert-butyl piperidine analogs).
- High-throughput screening (HTS) of crystallization conditions (e.g., pH, temperature gradients) .
- Data Collection : Synchrotron radiation improves resolution for small, weakly diffracting crystals .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical and experimental melting points?
- Possible Causes : Polymorphism, residual solvent, or impurities.
- Methodology :
- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions.
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- Elemental Analysis : Confirm stoichiometry to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
